

# Compound XAC (XACDURO®): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | XAC      |           |
| Cat. No.:            | B1191879 | Get Quote |

An In-depth Analysis of Sulbactam-Durlobactam for Researchers and Drug Development Professionals

### **Abstract**

Compound **XAC**, marketed as **XAC**DURO®, is a novel co-packaged antibacterial agent approved for the treatment of hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) caused by susceptible isolates of Acinetobacter baumannii-calcoaceticus complex (Acinetobacter). This guide provides a comprehensive technical overview of **XAC**DURO®, detailing its mechanism of action, summarizing pivotal clinical trial data, and outlining the experimental protocols used in its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of infectious diseases and antimicrobial resistance.

### Introduction

The emergence of multidrug-resistant (MDR) pathogens, particularly carbapenem-resistant Acinetobacter baumannii (CRAB), poses a significant threat to global public health. These infections are associated with high mortality rates and limited therapeutic options. **XAC**DURO® (sulbactam-durlobactam) is a targeted therapy developed to address this critical unmet medical need. It combines a  $\beta$ -lactam antibacterial with a novel  $\beta$ -lactamase inhibitor to restore the activity of sulbactam against resistant strains of Acinetobacter.



### **Mechanism of Action**

**XAC**DURO®'s efficacy stems from the synergistic action of its two components: sulbactam and durlobactam.

- Sulbactam: A β-lactam antibiotic that exhibits intrinsic bactericidal activity against
  Acinetobacter by binding to and inhibiting penicillin-binding proteins (PBPs), specifically
  PBP1 and PBP3.[1][2] These enzymes are essential for the synthesis of the bacterial cell
  wall. Inhibition of PBPs disrupts peptidoglycan synthesis, leading to cell lysis and death.[1]
- Durlobactam: A broad-spectrum β-lactamase inhibitor of the diazabicyclooctane class.[3] It protects sulbactam from degradation by a wide range of Ambler class A, C, and D serine β-lactamases, which are produced by Acinetobacter and are a primary mechanism of resistance to β-lactam antibiotics.[1][3] By inhibiting these enzymes, durlobactam restores the antibacterial activity of sulbactam.[1]

The following diagram illustrates the mechanism of action of XACDURO®.



Click to download full resolution via product page

Figure 1. Mechanism of Action of XACDURO®.

## **Quantitative Data**

The efficacy and safety of **XAC**DURO® were established in the pivotal Phase 3 ATTACK (Acinetobacter Treatment Trial Against Colistin) clinical trial. This was a multicenter, randomized, active-controlled, non-inferiority study.[4][5]

### **Efficacy Data from the ATTACK Trial**



The primary efficacy endpoint was 28-day all-cause mortality in patients with carbapenem-resistant Acinetobacter infections.[4][5]

| Outcome                                               | XACDURO® (n=63) | Colistin (n=62) | Treatment<br>Difference (95% CI) |
|-------------------------------------------------------|-----------------|-----------------|----------------------------------|
| 28-Day All-Cause<br>Mortality                         | 19% (12/63)     | 32.3% (20/62)   | -13.2% (-30.0 to 3.5)            |
| Clinical Cure at Test of<br>Cure                      | 61.9%           | 40.3%           |                                  |
| Data from the ATTACK Phase 3 clinical trial.[5][6][7] |                 |                 | _                                |

**XAC**DURO® met the pre-specified non-inferiority margin of 20% for the primary endpoint of 28-day all-cause mortality.[4][5] Furthermore, a significant difference in clinical cure rates was observed in favor of **XAC**DURO®.[4]

## Safety Data from the ATTACK Trial

The primary safety endpoint was the incidence of nephrotoxicity.

| Adverse Event                                      | XACDURO® (n=91) | Colistin (n=85) |
|----------------------------------------------------|-----------------|-----------------|
| Nephrotoxicity                                     | 13% (12/91)     | 38% (32/85)     |
| Serious Adverse Events                             | 40% (36/91)     | 49% (42/86)     |
| Treatment Discontinuation due to Adverse Events    | 11% (10/91)     | 16% (14/86)     |
| Data from the ATTACK Phase<br>3 clinical trial.[5] |                 |                 |

**XAC**DURO® demonstrated a favorable safety profile with a statistically significant lower incidence of nephrotoxicity compared to colistin.[4][5]



# Experimental Protocols ATTACK Trial Design

The ATTACK trial was a Phase 3, multicenter, randomized, active-controlled, non-inferiority study designed to evaluate the efficacy and safety of **XAC**DURO® versus colistin in patients with serious infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex.[5][8]

- Patient Population: Hospitalized adults (≥18 years) with documented hospital-acquired bacterial pneumonia, ventilator-associated bacterial pneumonia, ventilated pneumonia, or bloodstream infections caused by carbapenem-resistant Acinetobacter.[7][8]
- Randomization: Patients were randomized in a 1:1 ratio to receive either XACDURO® or colistin.[5]
- Intervention Arms:
  - XACDURO® Arm: 1 g of sulbactam and 1 g of durlobactam administered intravenously
     (IV) over 3 hours every 6 hours.[6][7]
  - Colistin Arm: 2.5 mg/kg colistin IV over 30 minutes every 12 hours.[6]
  - Background Therapy: All patients in both arms received imipenem/cilastatin as background therapy.[5][8]
- Treatment Duration: 7 to 14 days.[6]
- Primary Endpoints:
  - Efficacy: 28-day all-cause mortality in patients with laboratory-confirmed carbapenemresistant Acinetobacter.[5]
  - Safety: Incidence of nephrotoxicity.[5]

The following diagram outlines the experimental workflow of the ATTACK trial.





Click to download full resolution via product page

Figure 2. ATTACK Trial Experimental Workflow.

### Conclusion

**XAC**DURO® represents a significant advancement in the treatment of serious infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex. Its targeted



mechanism of action, demonstrated non-inferiority to colistin in terms of mortality, superior clinical cure rates, and a more favorable safety profile, particularly with regard to nephrotoxicity, make it a valuable addition to the antimicrobial armamentarium. The robust data from the ATTACK trial provide strong evidence for its clinical utility in a patient population with limited therapeutic options. Further research may explore its potential role in other types of infections and against other multidrug-resistant organisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam PMC [pmc.ncbi.nlm.nih.gov]
- 4. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 5. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. contagionlive.com [contagionlive.com]
- 7. Efficacy | XACDURO® (sulbactam for injection; durlobactam for injection), co-packaged for intravenous use [xacduro.com]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Compound XAC (XACDURO®): A Technical Guide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191879#what-is-compound-xac]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com